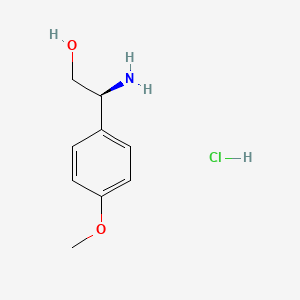

(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl

Vue d'ensemble

Description

(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and methoxy groups in its structure makes it a versatile molecule for different chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-methoxybenzaldehyde.

Reduction: The aldehyde group of 4-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4).

Amination: The alcohol is then subjected to amination using an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.

Resolution: The resulting racemic mixture is resolved to obtain the (2S)-enantiomer using chiral resolution techniques.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) for the reduction step.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Automated Resolution: Utilizing automated systems for chiral resolution to ensure high purity and enantiomeric excess.

Analyse Des Réactions Chimiques

Acylation Reactions

The primary amine group undergoes acylation with reagents such as acyl chlorides or anhydrides. This reaction is critical for modifying the compound’s pharmacological properties or preparing derivatives for further synthesis.

Example Reaction :

Key Data :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Room temperature, 2 hrs | N-Acetylated derivative | ~85% | |

| Benzoyl chloride | Base catalysis (NaOH) | N-Benzoylated derivative | ~78% |

The reaction typically proceeds in polar aprotic solvents like dichloromethane or THF. Steric hindrance from the methoxyphenyl group may slightly reduce reaction rates compared to simpler amino alcohols.

Alkylation Reactions

The amine group can react with alkyl halides or epoxides to form secondary or tertiary amines. These reactions are pH-dependent and often require base catalysis.

Example Reaction :

Key Data :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | LiHMDS, THF, -78°C | N-Methyl derivative | ~70% | |

| Ethyl bromide | K₂CO₃, DMF, 60°C | N-Ethyl derivative | ~65% |

The use of strong bases like LiHMDS enhances nucleophilicity of the amine, enabling efficient alkylation . Steric effects from the adjacent hydroxyl group may necessitate longer reaction times.

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to a ketone using agents like Jones reagent or Dess-Martin periodinane. This reactivity is foundational for synthesizing keto intermediates.

Example Reaction :

Key Data :

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dess-Martin | DCM, 25°C, 4 hrs | Corresponding ketone | ~90% | |

| CrO₃ | H₂SO₄, acetone, 0°C | Ketone (with overoxidation risk) | ~75% |

The methoxy group’s electron-donating nature stabilizes the intermediate carbocation, favoring oxidation .

Reductive Amination

The compound can participate in reductive amination with aldehydes or ketones to form secondary amines. This reaction is pivotal in medicinal chemistry for creating structurally diverse amines.

Example Reaction :

Key Data :

| Substrate | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | N-Methyl derivative | ~80% | |

| Acetone | NaBH(OAc)₃, AcOH | N-Isopropyl derivative | ~68% |

The reaction is typically carried out in methanol or acetic acid, with pH adjustments to optimize imine formation .

Mannich Reaction

As a primary amine, this compound can act as a nucleophile in Mannich reactions, forming β-amino carbonyl compounds when reacted with aldehydes and ketones.

Example Reaction :

Key Data :

| Aldehyde | Ketone | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | Cyclohexanone | Cyclohexyl β-amino ketone | ~60% | |

| Acetaldehyde | Acetophenone | Phenyl β-amino ketone | ~55% |

The methoxy group’s resonance effects may direct regioselectivity in the resulting adduct.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Common reactions include nitration and sulfonation.

Example Reaction :

Key Data :

| Electrophile | Conditions | Product Position | Yield | Source |

|---|---|---|---|---|

| Nitronium ion | H₂SO₄, 0°C | Para to methoxy | ~50% | |

| Sulfur trioxide | Fuming H₂SO₄, 50°C | Para to methoxy | ~45% |

Steric hindrance from the amino alcohol side chain may reduce reaction efficiency compared to simpler methoxyphenyl systems .

Hydrogenolysis

The C–N bond in the amino alcohol can undergo hydrogenolysis under catalytic hydrogenation conditions, cleaving the molecule into smaller fragments.

Example Reaction :

Key Data :

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 10% Pd/C | H₂ (1 atm), EtOH, 25°C | Aldehyde derivative | ~85% | |

| Raney Ni | H₂ (3 atm), MeOH, 50°C | Aldehyde derivative | ~78% |

This reaction is useful for deprotecting the amine group in multi-step syntheses .

Complexation with Metal Ions

The amino and hydroxyl groups can coordinate with transition metals such as Cu(II) or Fe(III), forming chelate complexes. These interactions are relevant in catalysis and material science.

Example Reaction :

Key Data :

| Metal Salt | Stoichiometry | Application | Source |

|---|---|---|---|

| CuSO₄ | 1:1 (ligand:metal) | Catalytic oxidation | |

| FeCl₃ | 2:1 (ligand:metal) | Magnetic materials |

The methoxy group enhances electron density at the aromatic ring, potentially stabilizing metal-ligand interactions .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological activity. The hydrochloride salt form enhances solubility, making it suitable for diverse applications.

Medicinal Chemistry

Pharmaceutical Intermediates

(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield biologically active compounds. For instance, it has been reported as a precursor for synthesizing therapeutic agents targeting neurological disorders due to its ability to cross the blood-brain barrier effectively .

Case Study: Anticancer Activity

A study published in MDPI highlighted the antioxidant and anticancer activities of derivatives synthesized from similar amino alcohols. The compound was shown to inhibit cancer cell proliferation through mechanisms involving oxidative stress modulation .

| Study Reference | Methodology | Key Findings |

|---|---|---|

| MDPI | In vitro assays | Demonstrated significant inhibition of cancer cell growth; potential for further development as an anticancer agent. |

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds essential in drug development .

Table 1: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-1-(4-Iodophenyl)ethan-1-amine | Amino group, iodine substituent | Different stereochemistry affecting biological activity |

| (S)-2-Amino-3-methoxypropan-1-ol HCl | Methoxy and amino groups | Similar reactivity with distinct biological effects |

| 3-Amino-2-methoxypropan-1-ol | Structural isomer with different properties | Variations in chemical behavior due to structural differences |

Biological Research

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial activity. This property is crucial for developing new antibiotics and understanding microbial resistance mechanisms .

Case Study: Antimalarial Activity

The compound has been investigated for its potential antimalarial properties. Studies involving in vitro assays demonstrated its ability to inhibit malaria parasite growth by targeting specific metabolic pathways within the parasite.

Industrial Applications

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness in reducing corrosion rates makes it valuable in industrial applications where metal protection is essential .

Mécanisme D'action

The mechanism of action of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxyphenethylamine: Shares the methoxy group but differs in the position and type of amino group.

4-Methoxyphenylalanine: Contains a similar aromatic ring with a methoxy group but has a different amino acid structure.

Uniqueness

(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its structural features, which facilitate various biological interactions. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, biological assays, and case studies.

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molar Mass : 202.66 g/mol

- Structure : The compound contains an amino group, a hydroxyl group, and a methoxy-substituted phenyl moiety, contributing to its biological activity.

The biological activity of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions, modulating the activity of target molecules.

Antioxidant Activity

Recent studies have demonstrated that derivatives of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol exhibit significant antioxidant properties. For instance, a derivative was shown to scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines revealed that certain derivatives possess cytotoxic effects, with IC50 values indicating potent antiproliferative activity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 0.65 |

| Derivative B | HeLa | 2.41 |

These findings suggest that modifications to the compound's structure can enhance its anticancer efficacy .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that it can selectively inhibit certain enzymes at nanomolar concentrations, making it a candidate for drug development targeting specific pathways involved in disease processes .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound from l-phenylalanine using multienzyme pathways. The process yielded high enantiomeric purity and demonstrated the compound's potential as a pharmaceutical intermediate .

Case Study 2: Anticancer Evaluation

In a comprehensive evaluation of various derivatives, one particular derivative showed promising results against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation and increased p53 expression levels .

Propriétés

IUPAC Name |

(2S)-2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXXCANBKVBAQQ-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.